molecular formula C16H25NO9 B1472932 Mal-PEG5-CH2COOH CAS No. 1286755-05-2

Mal-PEG5-CH2COOH

Cat. No. B1472932
CAS RN: 1286755-05-2
M. Wt: 375.37 g/mol
InChI Key: ONUOPHJDTQFOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG5-CH2COOH, also known as Maleimido-Penta (Ethylene Glycol)-Acetic Acid, is a derivative of polyethylene glycol (PEG). It has a chemical formula of C16H25NO9 and a molecular weight of 375.37 .


Synthesis Analysis

Mal-PEG5-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a useful cross-linking reagent with a PEG spacer . The carboxyl group can react with amine or hydroxyl under standard acid/amine or acid/alcohol coupling conditions .


Molecular Structure Analysis

The molecular structure of Mal-PEG5-CH2COOH consists of a maleimide and a carboxylic acid group at each end of the molecular chain . The maleimide contains a reactive C=C double bond .


Chemical Reactions Analysis

The maleimide group in Mal-PEG5-CH2COOH is known for its ability to react selectively with thiol groups . At pH 6.5~7.5, the maleimide groups can selectively react with thiol by means of Michael addition to form stable C-S bonds .


Physical And Chemical Properties Analysis

Mal-PEG5-CH2COOH has a boiling point of 540.2±50.0 °C (Predicted) and a density of 1.271±0.06 g/cm3 (Predicted) . Its pKa is 3.39±0.10 (Predicted) .

Scientific Research Applications

Characterization and Analysis Techniques

  • Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has been applied for the mass measurement of polymers, including PEG derivatives. This technique enables the identification of end groups in PEG samples, providing insights into their molecular weight distributions and structural properties (Montaudo et al., 1995). Additionally, MALDI-TOF MS has been used to investigate the oxidative degradation of PEG, offering a method to propose and confirm the end groups of PEG degradation products (Payne et al., 2020).

Drug Delivery and Biomedical Applications

  • PEGylation , the process of attaching polyethylene glycol (PEG) chains to molecules, is a key technique in enhancing the therapeutic efficacy of peptides and proteins. Mal-PEG5-CH2COOH derivatives are used for the site-specific PEGylation of therapeutic proteins, improving their solubility, stability, and bioavailability. Research in this area includes the development of new methods for PEGylation, demonstrating the potential of these derivatives in creating more effective and targeted therapeutic agents (Roberts et al., 2002).

Analytical Method Development

  • Innovative analytical methods have been developed to estimate the concentration of PEG derivatives in complex mixtures. For instance, a spectrophotometric biphasic assay has been introduced for the quantitative analysis of mPEG-maleimide in thiol PEGylation reaction mixtures. This method provides a direct, reproducible way to quantify both free and protein-bound mPEG-mal, facilitating the analysis and quality control of PEGylated products (Nanda et al., 2016).

Mucoadhesive Carriers for Drug Delivery

  • Mal-PEG5-CH2COOH functionalized nanoparticles and liposomes have been explored as mucoadhesive carriers for drug delivery, specifically for targeting the urinary bladder in bladder cancer treatment. These carriers show enhanced retention on mucosal surfaces, promising improved therapeutic outcomes by ensuring the prolonged presence of drugs at the target site (Kaldybekov et al., 2019).

Mechanism of Action

Mal-PEG5-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Mal-PEG5-CH2COOH is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Mal-PEG5-CH2COOH is a promising compound in various scientific fields due to its unique properties . It can be widely used in drug delivery, ADC linkers, tissue engineering, and medical devices . More research is needed to explore its potential applications.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUOPHJDTQFOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG5-CH2COOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG5-CH2COOH
Reactant of Route 2
Reactant of Route 2
Mal-PEG5-CH2COOH
Reactant of Route 3
Reactant of Route 3
Mal-PEG5-CH2COOH
Reactant of Route 4
Reactant of Route 4
Mal-PEG5-CH2COOH
Reactant of Route 5
Reactant of Route 5
Mal-PEG5-CH2COOH
Reactant of Route 6
Reactant of Route 6
Mal-PEG5-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.